molecular formula C10H16N4O B3027726 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine CAS No. 1365988-11-9

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Cat. No.: B3027726
CAS No.: 1365988-11-9
M. Wt: 208.26
InChI Key: ZCDXBFFCGNNNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core with partial saturation (5H,6H,7H,8H) and a tetrahydropyran-4-yl (oxan-4-yl) substituent at position 3. The oxan-4-yl group introduces a cyclic ether moiety, which may enhance solubility and influence pharmacokinetic properties compared to purely aromatic or alkyl substituents .

For example, highlights the use of diacetoxy iodobenzene (DIB) for regioselective intramolecular cyclization to form the triazole ring .

Properties

IUPAC Name

3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-4-11-10-13-12-9(14(10)5-1)8-2-6-15-7-3-8/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDXBFFCGNNNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132977
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-11-9
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes in a one-pot synthesis. This method is mild, efficient, and operationally simple, typically carried out at room temperature . Another environmentally friendly method utilizes dicationic molten salt based on Tropine, which provides an effective and affordable route for synthesizing triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as avoiding toxic and expensive catalysts and ligands, is emphasized to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Substituent Effects at Position 3

  • Aryl Groups (e.g., 2,4-Dichlorophenyl) : Compounds like 2g () exhibit strong antiproliferative activity due to enhanced lipophilicity, enabling deeper penetration into hydrophobic enzyme pockets (e.g., thymidylate synthase) .
  • Trifluoromethyl (CF₃) : Seen in , CF₃ groups enhance metabolic stability and electron-withdrawing effects, which could modulate receptor binding .

Core Heterocycle Variations

  • Pyrimidine vs. Pyridine : Pyrimidine-based cores (e.g., target compound, ) offer planar geometry suitable for intercalation or enzyme inhibition, whereas pyridine derivatives () may exhibit altered electronic properties and bioavailability .

Functional Group Additions

  • Carbohydrazide () : Derivatives with carbohydrazide at position 3 showed dual antihypertensive and diuretic effects, likely due to interactions with angiotensin-converting enzyme (ACE) .
  • Amine/Carboxylic Acid () : These groups may enhance solubility or enable salt formation, critical for formulation development .

Biological Activity

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

  • Chemical Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1365988-11-9

The compound features a fused ring system consisting of a triazole and pyrimidine ring with an oxan-4-yl substituent. Its unique structure contributes to its interaction with various biological targets.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer).
CompoundCell LineIC50 (μM)
This compoundMCF-717.83
HCT-11619.73
MDA-MB-23113.1

These values indicate that the compound is more effective than some standard chemotherapeutic agents like Cisplatin.

The compound's biological activity is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 results in:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis : It promotes apoptotic pathways by regulating proteins associated with cell survival and death.

Molecular docking studies suggest that the compound binds effectively to the CDK2 active site through hydrogen bonds with key residues such as Leu83 .

Synthesis and Evaluation

A series of derivatives related to this compound have been synthesized using one-pot methods involving hydrazinopyridines and aromatic aldehydes. The biological evaluation of these derivatives showed varying degrees of cytotoxicity against different cancer cell lines.

  • Study Example : In a study evaluating multiple triazolo-pyrimidine derivatives:
    • Compounds exhibited IC50 values ranging from low nanomolar to micromolar concentrations.
    • The most potent derivatives showed IC50 values as low as 0.12 μM against CDK2 .

Comparative Analysis

Comparative studies highlight the effectiveness of triazolo-pyrimidine compounds against established cancer therapies:

Compound TypeIC50 Range (μM)Targeted Cell Lines
Traditional Chemotherapeutics10 - 100Various
3-(Oxan-4-yl)-5H,6H,7H,8H-Triazolo0.12 - 19.73MCF-7, HCT-116

This table illustrates the potential of triazolo-pyrimidines as promising candidates for further development in anticancer therapies.

Q & A

Q. Table 1: Synthetic Approaches for Triazolopyrimidine Derivatives

MethodKey Reagents/ConditionsYield Range (%)Reference
Hydrazonoyl ChlorideDMF, reflux, 12–24 hours60–75
POCl₃ CyclizationPOCl₃, aromatic acid, reflux55–70
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O40–65

How can researchers characterize the structural integrity of 3-(Oxan-4-yl)triazolopyrimidine derivatives?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for oxan-4-yl (e.g., δ ~3.5–4.0 ppm for tetrahydropyran protons) and triazolopyrimidine protons (δ ~7.0–8.5 ppm for aromatic systems) .
    • IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole C=N (~1500–1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve hydrogenation patterns (5H,6H,7H,8H) and substituent stereochemistry .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation from labile oxan-4-yl groups .

What strategies optimize reaction yields of 3-substituted triazolopyrimidines under varying conditions?

Answer:

  • Solvent Selection : Use DMF or DMSO for high-temperature reactions to stabilize intermediates. For acid-sensitive steps (e.g., oxan-4-yl introduction), dichloromethane or THF is preferable .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for bulky substituents. Additives like PPh₃ prevent palladium black formation .
  • Byproduct Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazonoyl chlorides or cyclization byproducts .

How can conflicting data on biological activity of triazolopyrimidine derivatives be resolved?

Answer:

  • Assay Standardization : Compare MIC (minimum inhibitory concentration) values using identical bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols .
  • Structural Variability : Analyze substituent effects—e.g., oxan-4-yl may enhance lipophilicity and membrane penetration vs. smaller alkyl groups .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew bioactivity results .

Q. Table 2: Comparative Antimicrobial Activity of Analogues

CompoundMIC (µg/mL)Target StrainReference
Thieno-triazolopyrimidine12.5S. aureus ATCC
Oxan-4-yl derivative6.25E. coli K12

What computational methods predict binding affinity of 3-(Oxan-4-yl)triazolopyrimidines to target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., HIV-1 NNRTI binding pocket). Oxan-4-yl’s oxygen may form hydrogen bonds with residues like Lys101 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀). Lipophilic oxan-4-yl groups often improve logP and bioavailability .
  • MD Simulations : Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding interactions .

How do researchers address crystallographic challenges in triazolopyrimidine derivatives?

Answer:

  • Crystal Growth : Recrystallize from methanol/ethanol mixtures to obtain single crystals. Slow evaporation at 4°C minimizes disorder .
  • Disorder Handling : Use SHELX or OLEX2 to model tetrahydropyran ring conformers. Restraints on ADP (atomic displacement parameters) improve refinement .
  • Hydrogen Bond Analysis : Identify π-π stacking (triazole-pyrimidine) and C–H···O interactions (oxan-4-yl with carbonyl groups) to explain packing motifs .

What are the key considerations in designing SAR studies for triazolopyrimidines?

Answer:

  • Substituent Library : Synthesize analogues with varied substituents (e.g., oxan-4-yl vs. cyclohexyl) to assess steric/electronic effects on activity .
  • Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., HIV-1 reverse transcriptase) using fluorescence-based or radiometric assays .
  • Cellular Toxicity : Test compounds in HEK293 or HepG2 cells via MTT assay to ensure selectivity (therapeutic index >10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 2
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.